A Deep Dive into the Solubility of 3-Amino-4-bromo-5-fluorophenol in DMSO and Methanol
A Deep Dive into the Solubility of 3-Amino-4-bromo-5-fluorophenol in DMSO and Methanol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Physicochemical Characterization of 3-Amino-4-bromo-5-fluorophenol and Selected Solvents
A molecule's solubility is dictated by its structure and the interplay of intermolecular forces with the surrounding solvent molecules. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another[1].
3-Amino-4-bromo-5-fluorophenol is a multifaceted molecule featuring a phenol backbone substituted with an amino group, a bromine atom, and a fluorine atom. These functional groups impart a distinct polarity and the capacity for various intermolecular interactions.
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Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the amino (-NH2) groups can act as hydrogen bond donors.
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Hydrogen Bond Acceptors: The oxygen and nitrogen atoms in the hydroxyl and amino groups, respectively, as well as the fluorine atom, can act as hydrogen bond acceptors.
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Dipole-Dipole Interactions: The electronegative halogen atoms (bromine and fluorine) and the polar C-Br and C-F bonds contribute to the molecule's overall dipole moment.
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Van der Waals Forces: The aromatic ring and the overall molecular structure contribute to London dispersion forces.
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with a large dipole moment. Its key features include:
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Polarity: The S=O bond is highly polarized, making DMSO an excellent solvent for polar compounds[2][3].
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Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.
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Aprotic Nature: DMSO does not have any hydrogen atoms bonded to electronegative atoms, meaning it cannot act as a hydrogen bond donor[4][5].
Methanol (CH3OH) is a polar protic solvent, characterized by:
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Polarity: The O-H bond makes methanol a polar molecule[6][7][8][9][10].
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Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, thanks to its hydroxyl group[11].
The table below summarizes the key properties of the solute and solvents.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Functional Groups | Polarity | Hydrogen Bonding Capability |
| 3-Amino-4-bromo-5-fluorophenol | C₆H₅BrFNO | 206.01 | -OH, -NH₂, -Br, -F | Polar | Donor & Acceptor |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | S=O | Highly Polar | Acceptor only |
| Methanol | CH₃OH | 32.04 | -OH | Polar | Donor & Acceptor |
Predicted Solubility and Intermolecular Interactions
Based on the chemical characteristics, we can predict the solubility of 3-Amino-4-bromo-5-fluorophenol in DMSO and methanol.
Solubility in DMSO
Prediction: High solubility.
Rationale: The high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor make it an excellent solvent for 3-Amino-4-bromo-5-fluorophenol. The primary intermolecular forces at play would be:
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Hydrogen Bonding: The phenolic -OH and amino -NH₂ groups of the solute will form strong hydrogen bonds with the sulfoxide oxygen of DMSO.
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Dipole-Dipole Interactions: The polar C-Br and C-F bonds of the solute will interact favorably with the large dipole of DMSO.
A related compound, 4-Bromo-3-difluoromethoxy-5-fluorophenol, has been reported to have moderate to high solubility in polar aprotic solvents like DMSO[12]. This further supports the prediction of good solubility for 3-Amino-4-bromo-5-fluorophenol in DMSO.
Solvation of 3-Amino-4-bromo-5-fluorophenol in DMSO
Caption: Predicted interactions between 3-Amino-4-bromo-5-fluorophenol and DMSO.
Solubility in Methanol
Prediction: Good to moderate solubility.
Rationale: Methanol, being a polar protic solvent, can engage in a variety of interactions with 3-Amino-4-bromo-5-fluorophenol.
-
Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, allowing for extensive hydrogen bonding with the -OH and -NH₂ groups of the solute.
-
Dipole-Dipole Interactions: The polar nature of both the solute and methanol will lead to favorable dipole-dipole interactions.
While the polarity of methanol is lower than that of DMSO, its ability to form a comprehensive hydrogen-bonding network is a significant factor promoting solubility.
Solvation of 3-Amino-4-bromo-5-fluorophenol in Methanol
Caption: Predicted interactions between 3-Amino-4-bromo-5-fluorophenol and Methanol.
Experimental Protocol for Solubility Determination
To empirically determine the solubility of 3-Amino-4-bromo-5-fluorophenol, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.
Materials and Equipment
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3-Amino-4-bromo-5-fluorophenol (analytical grade)
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DMSO (anhydrous, ≥99.5%)
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Methanol (anhydrous, ≥99.8%)
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Analytical balance (± 0.1 mg)
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Vials with screw caps
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Constant temperature orbital shaker/incubator
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Centrifuge
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following workflow outlines the steps for determining the equilibrium solubility.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Step-by-step workflow for the isothermal shake-flask method.
Detailed Procedure
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Preparation: Accurately weigh an excess amount of 3-Amino-4-bromo-5-fluorophenol into a series of vials.
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Solvent Addition: Add a precise volume of either DMSO or methanol to each vial.
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Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to ensure complete separation of the undissolved solid.
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Sampling: Carefully withdraw a known aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then reported in units such as mg/mL or mol/L.
Conclusion
References
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